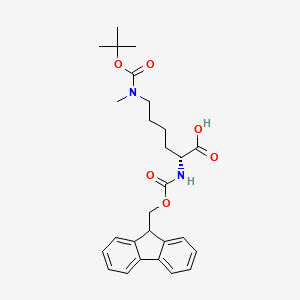

Fmoc-D-Lys(Boc,Me)-OH

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

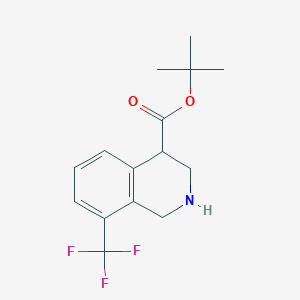

Fmoc-D-Lys(Boc,Me)-OH is an organic compound commonly used in the synthesis of proteins. It is an amino acid derivative of Lysine, containing a protected amino group and an Fmoc group. This compound is used in a variety of laboratory experiments, such as peptide synthesis, protein engineering, and molecular biology. It is a valuable tool for researchers in the field of biochemistry and molecular biology.

Wissenschaftliche Forschungsanwendungen

Synthesis and Radiolabeling Techniques Fmoc-D-Lys(Boc,Me)-OH plays a crucial role in the synthesis of peptides for radiolabeling, demonstrating its utility in medical diagnostics and research. For instance, Fmoc-lys(HYNIC-Boc)-OH, a precursor for solid-phase synthesis of 99mTc-labeled peptides, was synthesized efficiently without the need for HPLC purification. This method shows promise in enhancing the versatility of HYNIC for 99mTc peptide labeling, which is significant for medical imaging applications (Surfraz, King, Mather, Biagini, & Blower, 2007).

Peptide Synthesis for Disease Treatment The compound has been involved in the development of prodrugs for cancer therapy, highlighting its importance in creating selective treatments. For example, Fmoc-Lys(Ac)-Puromycin, improved by modifying the α-amino protecting group of lysine, demonstrated marked improvement in anticancer efficacy, suggesting its potential in selective cancer therapy (Ueki, Wang, Swenson, McNaughton, Sampson, & Hayman, 2016).

Nanotechnology and Material Science Furthermore, this compound is instrumental in nanotechnology and material science, particularly in the formation of supramolecular gels. These gels have applications ranging from drug delivery to tissue engineering. Studies have shown that Fmoc or Boc mono-substituted cyclo(L-Lys-L-Lys)s can form stable thermo-reversible organogels in various solvents, with their gelation capabilities being influenced by the presence of Fmoc and Boc groups. This research opens avenues for developing novel biomaterials (Zong, Geng, Ye, Zhang, Shao, & Feng, 2016).

Antimicrobial Applications The compound's role extends to antimicrobial applications, where it has been explored for its efficacy in supramolecular hydrogels. Studies investigating the incorporation of Fmoc-Lys(FMOC)-OH into supramolecular gels have revealed its potential as a weak antimicrobial agent. This research is pivotal for developing new antimicrobial materials that are both effective and biocompatible (Croitoriu, Nita, Rusu, Cimponeriu, & Chiriac, 2021).

Wirkmechanismus

Target of Action

Fmoc-D-Lys(Me,Boc)-OH, also known as Fmoc-D-Lys(Boc,Me)-OH, is primarily used in the field of peptide synthesis . Its primary targets are the amino acid sequences of peptides. The compound plays a crucial role in the formation of peptide bonds, contributing to the synthesis of complex peptides.

Mode of Action

The compound operates through a mechanism known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the Fmoc group provides protection for the amino group during the synthesis, preventing unwanted side reactions. The Boc group, on the other hand, protects the side chain of the lysine residue . The compound interacts with its targets by forming peptide bonds, leading to the creation of the desired peptide sequence.

Biochemical Pathways

The biochemical pathway primarily affected by Fmoc-D-Lys(Me,Boc)-OH is the peptide synthesis pathway . The compound aids in the formation of peptide bonds, which are essential for creating the peptide’s primary structure. The downstream effects include the synthesis of complex peptides, which can then fold into their respective secondary, tertiary, and quaternary structures.

Pharmacokinetics

Instead, its effectiveness is determined by its efficiency in peptide bond formation and the stability of the protecting groups (Fmoc and Boc) during the synthesis process .

Result of Action

The result of Fmoc-D-Lys(Me,Boc)-OH’s action is the successful synthesis of peptides with the desired sequence

Action Environment

The action of Fmoc-D-Lys(Me,Boc)-OH is influenced by several environmental factors. These include the pH of the solution, the temperature, and the presence of other reagents necessary for peptide synthesis . Optimal conditions are necessary to ensure the efficacy and stability of the compound during the synthesis process.

Eigenschaften

IUPAC Name |

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-6-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]hexanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H34N2O6/c1-27(2,3)35-26(33)29(4)16-10-9-15-23(24(30)31)28-25(32)34-17-22-20-13-7-5-11-18(20)19-12-6-8-14-21(19)22/h5-8,11-14,22-23H,9-10,15-17H2,1-4H3,(H,28,32)(H,30,31)/t23-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHMSFOFHTAYQLS-HSZRJFAPSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N(C)CCCCC(C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N(C)CCCC[C@H](C(=O)O)NC(=O)OCC1C2=CC=CC=C2C3=CC=CC=C13 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H34N2O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

482.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(4-chlorophenyl)-2-[(3-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2920771.png)

![4-[3-(3-But-3-ynyldiazirin-3-yl)propanoyl]-2-methylmorpholine-2-carboxylic acid](/img/structure/B2920772.png)

![1-methyl-N-((6-(trifluoromethyl)-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2920775.png)

![3-chloro-N-(5-(2-(methylsulfonyl)phenyl)-1,3,4-oxadiazol-2-yl)benzo[b]thiophene-2-carboxamide](/img/structure/B2920776.png)

![[1-(7-methoxy-1,3-benzodioxol-5-yl)-1-[(Z)-2-methylbut-2-enoyl]oxypropan-2-yl] 2,3-dimethyloxirane-2-carboxylate](/img/structure/B2920778.png)

![8-(5-Bromofuran-2-carbonyl)-3-ethyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2920781.png)

![2,3,4,5,6-Pentafluorophenyl 4-[2-nitro-4-(trifluoromethyl)phenoxy]benzenesulfonate](/img/structure/B2920784.png)

![5-((4-Methoxyphenyl)(4-phenylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2920785.png)

![6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2920788.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)pyrimidine-2-carboxamide](/img/structure/B2920794.png)